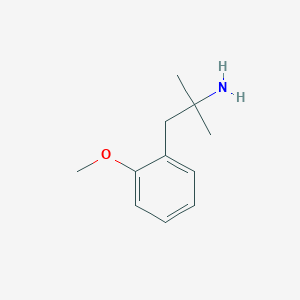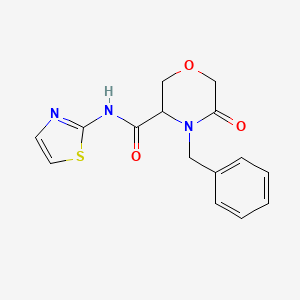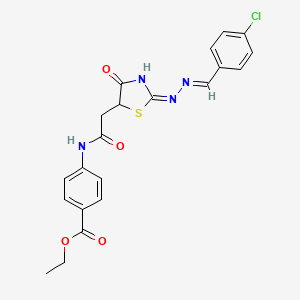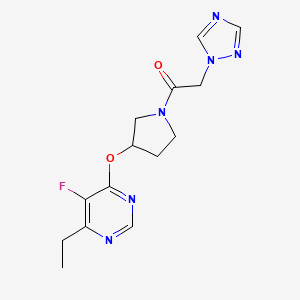
1-(2-メトキシフェニル)-2-メチルプロパン-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropan-2-amine structure
科学的研究の応用
1-(2-Methoxyphenyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2-Methoxyphenyl)-2-methylpropan-2-amine. The reaction conditions include:
Step 1: Condensation of 2-methoxybenzaldehyde with nitroethane in the presence of a base like ammonium acetate.
Step 2: Reduction of 2-methoxyphenyl-2-nitropropene using LiAlH4 in anhydrous ether.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine may involve catalytic hydrogenation of the nitropropene intermediate using hydrogen gas and a palladium catalyst. This method is preferred for large-scale synthesis due to its efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methoxyphenylacetone.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives of the original compound.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the amine structure.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group instead of an amine.
2-Methoxyphenyl chloroformate: Another derivative with a chloroformate group.
Uniqueness: 1-(2-Methoxyphenyl)-2-methylpropan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a methylpropan-2-amine structure allows for unique interactions with molecular targets and diverse reactivity in chemical reactions.
特性
IUPAC Name |
1-(2-methoxyphenyl)-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,12)8-9-6-4-5-7-10(9)13-3/h4-7H,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPJOGITYQEJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)
![2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2565116.png)
![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)
![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)


![4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
